molecular formula C19H29ClN2O B2541117 N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride CAS No. 2418670-42-3

N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride

Cat. No.: B2541117
CAS No.: 2418670-42-3
M. Wt: 336.9
InChI Key: DKSROVLSRFFBKH-UHFFFAOYSA-N
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Description

N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride is a useful research compound. Its molecular formula is C19H29ClN2O and its molecular weight is 336.9. The purity is usually 95%.
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Scientific Research Applications

For instance, the study by Bai et al. (2012) detailed the synthesis and crystal structure analysis of a compound with a somewhat similar structure, highlighting the importance of halogenated hydrocarbon amination reactions in producing target molecules with potential biological activities. The crystalline structure was confirmed through various analytical methods, including X-ray diffraction, indicating the detailed molecular arrangement and potential for further chemical modification (Bai, Yue-fei, Yuan, Lei, Wang, Li-juan, Gao, Jian, Zhi-qiang, Xiao-fei, & Sun, Tie-min, 2012).

Additionally, the work by Baranovskyi et al. (2018) on arylsubstituted halogen(thiocyanato)amides, including their synthesis, cyclization, and evaluation for antimicrobial properties, showcases the diverse chemical functionalities that can be incorporated into similar compounds, potentially enhancing their utility in pharmaceutical applications. The synthesis of these compounds via copper catalytic anionarylation and their subsequent testing for biological activity demonstrates the multifaceted approach to exploring the potential of such molecules (Baranovskyi, V., Symchak, R., Pokryshko, O., Klymnyuk, S., & Grishchuk, B., 2018).

Biological Activity and Application Potential

The exploration of the biological activity of compounds structurally related to N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride is a key area of research. Studies such as those by Manolov et al. (2020) demonstrate the process of reacting known biological active structures with other compounds to yield new amides with potential therapeutic applications. The compound synthesized by Manolov and colleagues, which shares structural features with this compound, was analyzed for its potential in SARS-CoV-2 treatment trials, showcasing the relevance of such compounds in current medical research (Manolov, S., Ivanov, I., & Bojilov, D., 2020).

Moreover, the work by Norcross et al. (2019) on the optimization of phenotypic hits against Plasmodium falciparum based on an aminoacetamide scaffold highlights the antimalarial potential of compounds with similar backbones. The development of compound 28, with low-nanomolar activity against the malaria parasite, emphasizes the therapeutic potential of structurally related compounds in treating infectious diseases (Norcross, N. R., Wilson, C., Baragaña, B., Hallyburton, I., Osuna-Cabello, M., Norval, S., Riley, J., Fletcher, D., Sinden, R., Delves, M., Ruecker, A., Duffy, S., Meister, S., Antonova-Koch, Y., Crespo, B., de Cózar, C., Sanz, L. M., Gamo, F., Avery, V., Frearson, J., Gray, D., Fairlamb, A., Winzeler, E., Waterson, D., Campbell, S., Willis, P., Read, K., & Gilbert, I., 2019).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, related 2,3-dihydro-1H-inden-1-amine derivatives have been studied as selective monoamine oxidase B inhibitors . These compounds could potentially be used in the treatment of Parkinson’s disease .

Properties

IUPAC Name

N-[(1-aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O.ClH/c20-19(12-4-1-5-13-19)14-21-18(22)11-10-16-9-8-15-6-2-3-7-17(15)16;/h2-3,6-7,16H,1,4-5,8-14,20H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSROVLSRFFBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)CCC2CCC3=CC=CC=C23)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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